5-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-ethylsulfanylethyl)pyridazin-3-one
Overview
Description
5-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-ethylsulfanylethyl)pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-ethylsulfanylethyl)pyridazin-3-one involves multiple steps. One common method includes the cyclization of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones. Industrial production methods often involve the use of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Chemical Reactions Analysis
5-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-ethylsulfanylethyl)pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-ethylsulfanylethyl)pyridazin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-ethylsulfanylethyl)pyridazin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
5-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-ethylsulfanylethyl)pyridazin-3-one can be compared with other pyridazinone derivatives such as:
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: Known for its selective cyclooxygenase-2 inhibition.
1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol: Another pyrrolidine derivative with different biological activities. The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile.
Properties
IUPAC Name |
5-[3-(aminomethyl)pyrrolidin-1-yl]-2-(2-ethylsulfanylethyl)pyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-2-19-6-5-17-13(18)7-12(9-15-17)16-4-3-11(8-14)10-16/h7,9,11H,2-6,8,10,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRYFPWLSMINFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCN1C(=O)C=C(C=N1)N2CCC(C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.